Gentianidine
Description
Historical Perspectives on Alkaloid Research in Gentiana Species
The investigation of alkaloids in the Gentiana genus, a large group of flowering plants in the Gentianaceae family, has a complex history. mdpi.comwikipedia.org For centuries, various Gentiana species have been utilized in traditional medicine across the globe, from Europe to Asia. mdpi.comnih.gov The name "Gentian" itself is attributed to Gentius, an Illyrian king who is believed to have discovered the medicinal properties of these plants around 167 BC. nih.gov
Early phytochemical studies were often driven by the desire to identify the active principles behind the plants' therapeutic effects, such as their use as bitter tonics to stimulate appetite and improve digestion. mdpi.comwikipedia.org Initially, alkaloids were thought to be the primary active ingredients in some Gentiana species, such as Gentianae Macrophyllae Radix. mdpi.com In fact, the Chinese Pharmacopoeia of 1977 listed alkaloids as a standard for chemical testing. mdpi.com However, subsequent research in 1983 by Guo and Lu demonstrated that the alkaloids detected were actually artificial products formed due to the addition of ammonium (B1175870) hydroxide (B78521) during the sample treatment process. mdpi.com This finding was later corroborated by numerous studies, establishing that alkaloids in some Gentiana species were artifacts of the extraction method. mdpi.com
Despite this, genuine alkaloids, including gentianidine, have been isolated from various Gentiana species. researchgate.nethumanjournals.comresearchgate.net The earliest phytochemical investigation of Gentiana macrophylla dates back to 1958, which led to the isolation of gentianine (B154114), this compound, and gentianal (B1194837). researchgate.net This highlights the long-standing interest in the nitrogen-containing compounds of this genus. The primary classes of compounds that have been the focus of research in Gentiana include iridoids, secoiridoids, xanthones, and flavonoids, which are responsible for many of the observed biological activities. mdpi.comnih.gov
Table 1: Historical Timeline of Key Events in Gentiana Alkaloid Research
| Year | Event | Significance |
|---|---|---|
| ~167 BC | King Gentius reportedly discovers the properties of gentian plants. nih.gov | Marks the beginning of the historical use of Gentiana species in traditional medicine. |
| 1958 | Isolation of gentianine, this compound, and gentianal from Gentiana macrophylla. researchgate.net | One of the earliest documented phytochemical investigations leading to the identification of specific alkaloids in the genus. |
| 1977 | Chinese Pharmacopoeia lists alkaloids as a standard for testing Gentianae Macrophyllae Radix. mdpi.com | Indicates the initial belief in alkaloids as primary active components. |
| 1983 | Guo and Lu prove that alkaloids in Gentianae Macrophyllae Radix were artifacts. mdpi.com | A pivotal moment that corrected a misconception in the phytochemical understanding of some Gentiana species. |
Contemporary Significance of this compound within Natural Product Chemistry
Natural products have long been a crucial source for drug discovery, offering a vast structural diversity that often surpasses what can be achieved through synthetic chemistry alone. openaccessjournals.comwou.edu In the modern era of natural product chemistry, this compound holds significance due to its unique chemical structure and potential biological activities. ontosight.aicoremarketresearch.com
This compound is a pyridine-derived alkaloid with a pyrano[3,4-c]pyridin-1-one core. ontosight.airsc.org This structural framework is of interest to medicinal chemists for its potential to interact with various biological targets. Research has indicated that this compound, along with the related compound gentianine, is responsible for a range of pharmacological activities. humanjournals.com
The increasing consumer demand for natural and plant-based products in sectors like dietary supplements and functional foods has also elevated the importance of compounds like this compound. coremarketresearch.com As a component of Gentian Root Extract, the interest in its potential therapeutic properties is growing. coremarketresearch.com While research is still emerging, the potential for this compound to be included in health formulations is a significant driver of its contemporary relevance. coremarketresearch.com
Table 2: Key Data on this compound
| Property | Data |
|---|---|
| IUPAC Name | 3,4-dihydro-6-methyl-1H-pyrano[3,4-c]pyridin-1-one |
| Molecular Formula | C9H9NO2 |
| Also Known As | UNII-35G857GZ2P ontosight.ai |
| Compound Class | Alkaloid humanjournals.com |
| Core Structure | Pyrano[3,4-c]pyridin-1-one ontosight.airsc.org |
Overview of Current Academic Research Trajectories for this compound
Current research on this compound is following several key trajectories, primarily focused on its synthesis, biological activity, and its role within the broader context of Gentiana phytochemistry.
One major area of investigation is the synthesis and derivatization of the this compound scaffold. Researchers are exploring synthetic routes to produce this compound and its analogs. rsc.org This allows for the creation of novel compounds with potentially enhanced or modified biological activities. For example, the pyrano[3,4-c]pyridine ring system of this compound is being used as a starting point for the synthesis of new hybrids with potential neurotropic effects. rsc.org
Another significant research direction is the continued exploration of the biological and pharmacological activities of this compound. Studies have investigated its potential antibacterial, antifungal, and hypotensive effects. humanjournals.com Recent research has also focused on the anti-inflammatory properties of related compounds. wikipedia.org The development of new analytical techniques is also aiding in the more accurate and sensitive detection and quantification of this compound and other phytochemicals in Gentiana species. iwnirz.pl
Furthermore, there is ongoing research into the phytochemistry of Gentiana species , which continues to uncover new compounds and provide a more comprehensive understanding of the distribution of known compounds like this compound. oup.comacs.org For instance, recent studies on Gentiana macrophylla have led to the isolation of new rearrangement products from secoiridoids, some of which possess a pyridine (B92270) ring moiety similar to this compound. acs.org This type of research helps to elucidate the biosynthetic pathways and the chemical diversity within the genus.
Finally, the rise of metabolomics and transcriptomics is providing new tools to study the biosynthesis of compounds like this compound in Gentiana plants. mdpi.com By analyzing the genes and metabolic pathways involved, researchers can gain insights into how these compounds are produced and regulated, which could have implications for their future production through biotechnological methods.
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-3,4-dihydropyrano[3,4-c]pyridin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-6-4-7-2-3-12-9(11)8(7)5-10-6/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJQLAOTTSPBMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=N1)C(=O)OCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176485 | |
| Record name | Gentianidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2202-12-2 | |
| Record name | Gentianidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002202122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gentianidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GENTIANIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35G857GZ2P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Isolation and Production Methodologies
Natural Occurrence and Phytochemical Extraction
Gentianine (B154114) is a naturally occurring alkaloid found in various plant species. Its extraction from these botanical sources requires specific and optimized protocols to ensure a high yield and purity of the final product.
Gentianine, a monoterpene alkaloid, is widely distributed within the plant kingdom, particularly in the Gentianaceae family nih.gov. First isolated in 1944 from Gentiana kirilowi, its presence has since been confirmed in numerous other species wikipedia.org.
Research has identified several plant species as sources of Gentianine, including:
Gentiana macrophylla wikipedia.org
Gentiana kurroo nih.gov
Gentiana olivieri nih.gov
Gentiana ornata nepjol.info
Fenugreek (Trigonella foenum-graecum) wikipedia.org
Strychnos angolensis wikipedia.org
Strychnos xantha wikipedia.org
Swertia ciliata nih.gov
Hunteria zeylanica nih.gov
The genus Gentiana is extensive, comprising approximately 400 species, many of which are utilized in traditional medicine and are known to contain a variety of bioactive compounds, including iridoids, flavonoids, xanthones, and alkaloids like Gentianine nih.govnih.govsemanticscholar.orgnih.gov.
Table 1: Plant Species Containing Gentianine
| Plant Species | Family |
| Gentiana kirilowi | Gentianaceae |
| Gentiana macrophylla | Gentianaceae |
| Gentiana kurroo | Gentianaceae |
| Gentiana olivieri | Gentianaceae |
| Gentiana ornata | Gentianaceae |
| Trigonella foenum-graecum (Fenugreek) | Fabaceae |
| Strychnos angolensis | Loganiaceae |
| Strychnos xantha | Loganiaceae |
| Swertia ciliata | Gentianaceae |
| Hunteria zeylanica | Apocynaceae |
The efficient extraction of Gentianine from plant matrices is contingent upon the optimization of several key parameters. The selection of an appropriate solvent, along with optimal temperature, extraction time, and solid-to-liquid ratio, is crucial for maximizing the yield of the target alkaloid.
Solvent Selection: The polarity of the extraction solvent plays a significant role in the selective dissolution of phytochemicals. For alkaloids like Gentianine, polar solvents such as methanol (B129727) and ethanol (B145695), often in aqueous mixtures, are commonly employed mdpi.comnih.gov. The use of an ethanol-water mixture can enhance the extraction of various compounds from plant materials mdpi.com.
Temperature: Temperature is another critical factor that can influence extraction efficiency. While higher temperatures can increase the solubility and diffusion rates of the target compounds, they can also lead to the degradation of thermolabile substances mdpi.com. Studies on the extraction of compounds from Gentiana species have often utilized temperatures ranging from room temperature to around 60°C mdpi.com.
Extraction Time: The duration of the extraction process must be sufficient to allow for the complete diffusion of the target compound from the plant material into the solvent. However, excessively long extraction times may not significantly increase the yield and could lead to the co-extraction of undesirable compounds mdpi.com.
Solid-to-Liquid Ratio: The ratio of the plant material to the solvent volume can impact the concentration gradient and, consequently, the extraction efficiency. An optimal ratio ensures that the solvent does not become saturated with the extract before the complete extraction of the target compound is achieved.
Extraction Techniques: Various techniques can be employed for the extraction of alkaloids from plant materials. These range from conventional methods like maceration and Soxhlet extraction to more modern techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) mdpi.com. These modern techniques can often reduce extraction time and solvent consumption mdpi.com.
Table 2: Optimized Parameters for Phytochemical Extraction
| Parameter | Optimized Condition | Rationale |
| Solvent | Ethanol/Methanol (often aqueous) | Effective for extracting polar alkaloids. |
| Temperature | Room Temperature to 60°C | Balances increased solubility with prevention of thermal degradation. |
| Extraction Time | Variable (e.g., 15-34 min for UAE/MAE) | Sufficient for diffusion without co-extraction of impurities. |
| Solid-to-Liquid Ratio | Optimized for specific plant material | Ensures efficient mass transfer and prevents solvent saturation. |
| Technique | UAE, MAE, Maceration, Soxhlet | Choice depends on efficiency, time, and solvent consumption considerations. |
Following extraction, the crude extract contains a complex mixture of compounds. Therefore, advanced chromatographic techniques are essential for the isolation and purification of Gentianine.
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of phytochemicals, including those from Gentiana species nih.govsemanticscholar.orgmdpi.comresearchgate.net.
For the analysis of compounds in Gentiana, reversed-phase HPLC is commonly employed, typically utilizing a C18 column nih.govsemanticscholar.org. The separation is achieved by a mobile phase, which often consists of a gradient mixture of an aqueous solvent (sometimes acidified) and an organic solvent like methanol or acetonitrile (B52724). Detection is frequently performed using a Diode Array Detector (DAD) or mass spectrometry (MS) nih.gov. The use of HPLC-MS provides a high degree of sensitivity and selectivity, allowing for the accurate identification and quantification of the separated compounds nih.gov.
Table 3: Typical HPLC Parameters for Gentiana Phytochemicals
| Parameter | Specification |
| Column | Reversed-phase C18 (e.g., 150 or 250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of acidic water and methanol/acetonitrile |
| Detection | DAD or Mass Spectrometry (MS) |
Gas Chromatography (GC) is another valuable analytical technique, particularly for the analysis of volatile and semi-volatile compounds. In the context of phytochemical analysis of Gentiana species, GC is often coupled with Mass Spectrometry (GC-MS) for the identification of various constituents icm.edu.pljournalssystem.com.
The analysis of alkaloids and other polar compounds by GC can be challenging due to their low volatility and potential for interaction with the GC column vt.edu. To overcome these issues, derivatization is often required to convert the analytes into more volatile and thermally stable forms before GC analysis vt.edu. Headspace GC-MS has been utilized for fingerprinting the volatile fraction of extracts from Gentiana species, providing a profile of the volatile compounds present icm.edu.pljournalssystem.com.
Counter-Current Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby preventing the irreversible adsorption of analytes wikipedia.orgmdpi.com. This makes it particularly suitable for the preparative separation of natural products, including polar compounds from Gentiana species mdpi.com.
High-Speed Counter-Current Chromatography (HSCCC) is a form of CCC that utilizes a strong centrifugal force to retain the stationary liquid phase while the mobile phase is pumped through mdpi.com. This technique has been successfully applied to the separation of various phytochemicals pan.olsztyn.plmdpi.com. For the separation of compounds from Gentiana, a two-phase solvent system is carefully selected to provide the appropriate partitioning behavior for the target analytes researchgate.net. The selection of the solvent system is critical for achieving a successful separation in CCC.
Advanced Chromatographic Separation Techniques for Gentianidine Isolation
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) is a powerful chromatographic technique that utilizes a supercritical fluid as the mobile phase, most commonly carbon dioxide. Due to its properties that are intermediate between a liquid and a gas, supercritical CO2 offers low viscosity and high diffusivity, which translates to high-speed, efficient, and environmentally friendly separations. SFC has emerged as a significant analytical tool for the separation of complex mixtures, including natural products from herbal medicines. nih.gov
While specific protocols for the isolation of this compound using SFC are not extensively documented in publicly available literature, the technique's characteristics make it a highly suitable and advantageous method. The polarity of the supercritical fluid mobile phase can be readily adjusted by the addition of polar modifiers, such as methanol, allowing for the elution of a wide range of compounds, from non-polar to polar. This versatility is crucial when dealing with complex plant extracts that contain a multitude of secondary metabolites alongside this compound.
For the isolation of this compound, a multi-step or multi-dimensional SFC approach could be envisioned. An initial achiral SFC separation could be employed to fractionate the crude plant extract, isolating the fraction containing this compound and related alkaloids from other classes of compounds. If this compound exists as a racemic mixture, a subsequent chiral SFC separation would be necessary to resolve the enantiomers. Chiral SFC is a well-established and preferred method for enantioseparation in the pharmaceutical industry due to its speed and efficiency. nih.govnih.gov
A key advantage of SFC is its compatibility with mass spectrometry (SFC-MS), which allows for the rapid identification of compounds as they are separated. researchgate.net This would be invaluable for tracking this compound through the purification process. Furthermore, preparative SFC can be used to isolate larger quantities of the pure compound for further research.
Table 1: Potential SFC Parameters for this compound Isolation
| Parameter | Analytical Scale | Preparative Scale |
| Stationary Phase | Chiral (e.g., polysaccharide-based) or Achiral (e.g., silica (B1680970), diol) | Chiral or Achiral, larger particle size |
| Mobile Phase | Supercritical CO2 with a polar co-solvent (e.g., methanol, ethanol) | Supercritical CO2 with a polar co-solvent |
| Co-solvent Gradient | Optimized for resolution | Optimized for loading and purity |
| Temperature | 30-60 °C | 30-60 °C |
| Back Pressure | 100-200 bar | 100-200 bar |
| Detection | UV, MS | UV, MS, fraction collection |
Chemical Synthesis Strategies for this compound and Analogues
Total Synthesis Approaches to the Pyrano-Pyridinone Backbone
The total synthesis of this compound has not been extensively reported, however, synthetic strategies targeting the core pyrano-pyridinone scaffold are applicable. The pyrano-pyridinone motif is present in a variety of biologically active natural products, and several synthetic methodologies have been developed for its construction.
A common approach involves the synthesis of a functionalized 2-pyridone ring followed by the annulation of the pyran ring. For instance, a multicomponent reaction could be employed to construct a substituted 2-pyridone, which can then undergo further reactions to build the pyran ring. One such strategy could involve the reaction of a 4-hydroxy-2-pyridone with a suitable electrophile to initiate the formation of the pyran ring.
Another strategy could involve an intramolecular cyclization. A suitably functionalized precursor containing both the pyridine (B92270) and the latent pyran ring components could be synthesized and then induced to cyclize, forming the bicyclic pyrano-pyridinone system. The choice of starting materials and reaction conditions would be critical to control the regioselectivity and stereoselectivity of the synthesis, particularly if chiral centers are to be established.
Furthermore, cycloaddition reactions, such as a Diels-Alder reaction, could be envisioned to construct the pyran ring onto a pre-formed pyridinone dienophile. The subsequent modification of the resulting cycloadduct would then lead to the desired pyrano-pyridinone backbone. The development of a concise and efficient total synthesis would not only provide access to this compound for biological studies but also open avenues for the synthesis of novel analogues with potentially enhanced or modified activities.
Semi-synthetic Derivatization from Naturally Occurring Precursors
Semi-synthetic derivatization is a powerful strategy for generating novel analogues of a natural product with improved properties. This approach relies on the availability of a readily accessible natural precursor that can be chemically modified. In the case of this compound, which is a monoterpenoid pyridine alkaloid, the natural precursors are seco-iridoids. nih.govnih.gov Seco-iridoids are a class of monoterpenoids found in many plant species, including those of the Gentiana genus.
While specific semi-synthetic modifications of this compound are not well-documented, general strategies applied to other complex alkaloids can be considered. Assuming a stable and abundant supply of a suitable seco-iridoid precursor, various chemical transformations could be explored. These could include:
Modification of existing functional groups: Hydroxyl or carboxyl groups on the precursor could be esterified, etherified, or converted to amides to explore the impact on biological activity.
Introduction of new functional groups: Halogenation, nitration, or other electrophilic aromatic substitution reactions on the pyridine ring could be attempted, although these may be challenging to control regioselectively.
Ring modifications: If the precursor contains reactive sites, it might be possible to perform ring-opening or ring-expansion reactions to create novel scaffolds.
The success of a semi-synthetic approach is contingent on the selective reactivity of the different functional groups within the precursor molecule. Protecting group chemistry would likely be necessary to achieve the desired transformations. The resulting library of semi-synthetic analogues could then be screened for various biological activities.
Biotechnological Production through Metabolic Engineering
Elucidation and Manipulation of Biosynthetic Pathways in Microorganisms
The biotechnological production of this compound in microorganisms first requires a thorough understanding of its biosynthetic pathway. This compound is a monoterpenoid pyridine alkaloid, and its biosynthesis is believed to proceed through the seco-iridoid pathway. nih.gov This pathway begins with the cyclization of geranyl pyrophosphate (GPP), a product of the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway, to form the iridoid skeleton.
The key steps in the proposed biosynthesis of this compound likely involve:
Iridoid synthesis: The formation of the iridoid scaffold from GPP, catalyzed by a series of enzymes including an iridoid synthase.
Cleavage to seco-iridoids: The oxidative cleavage of the cyclopentane ring of the iridoid to form a seco-iridoid.
Incorporation of nitrogen: The reaction of the seco-iridoid with a nitrogen source, such as ammonia or an amino acid, to form the pyridine ring. This is a crucial step in the formation of pyridine alkaloids.
Further modifications: Subsequent enzymatic reactions such as hydroxylations, methylations, and glycosylations to yield the final this compound structure.
While the complete enzymatic sequence for this compound biosynthesis has not been fully elucidated, knowledge from related alkaloid pathways can guide the identification of candidate genes. nih.gov Once the genes encoding the biosynthetic enzymes are identified, their expression levels can be manipulated in the native producing organism or a heterologous host to increase the production of this compound. Strategies for manipulation include:
Overexpression of key biosynthetic genes: Increasing the expression of rate-limiting enzymes in the pathway can enhance the metabolic flux towards this compound.
Downregulation of competing pathways: Reducing the expression of genes in pathways that compete for common precursors can divert more resources to this compound biosynthesis.
Precursor feeding: Supplying the culture with precursors such as geraniol or loganin can boost the production of the final product.
Heterologous Expression Systems for this compound Production
Heterologous expression, the expression of genes in a host organism that does not naturally produce the compound of interest, is a promising strategy for the sustainable and scalable production of complex natural products like this compound. This approach can overcome limitations associated with the slow growth of the native plant producers or low in-planta concentrations of the target compound.
The development of a heterologous production system for this compound would involve several key steps:
Identification and cloning of the complete biosynthetic gene cluster: All the genes responsible for the conversion of a central metabolic precursor to this compound must be identified and cloned.
Selection of a suitable host organism: Common hosts for metabolic engineering include Escherichia coli and Saccharomyces cerevisiae. The choice of host depends on factors such as the complexity of the biosynthetic pathway and the requirement for post-translational modifications of the enzymes.
Assembly and optimization of the biosynthetic pathway in the host: The biosynthetic genes need to be assembled into expression constructs and introduced into the host. The expression of each gene must be balanced to ensure efficient conversion and avoid the accumulation of toxic intermediates.
Optimization of fermentation conditions: The growth and production conditions of the engineered microorganism must be optimized to maximize the yield of this compound.
While the heterologous expression of the complete this compound pathway has not yet been reported, the successful heterologous production of other complex alkaloids demonstrates the feasibility of this approach. For example, the biosynthetic pathways for benzylisoquinoline alkaloids have been successfully reconstituted in yeast. researchgate.net These examples provide a roadmap for the future development of a microbial cell factory for the production of this compound.
Omics-Guided Metabolic Pathway Optimization
The strategic enhancement of this compound production through metabolic engineering is increasingly guided by sophisticated multi-omics approaches. These methodologies provide a holistic view of the cellular machinery, enabling the identification of bottlenecks and regulatory networks in the biosynthetic pathway. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can develop targeted strategies to optimize the yield of this valuable alkaloid. While the specific biosynthetic pathway for this compound is not yet fully elucidated, the principles derived from the study of other complex alkaloids, such as monoterpenoid indole alkaloids (MIAs) and gentamicin (B1671437), offer a clear roadmap for future optimization efforts. semanticscholar.orgnih.govnih.govbenthamdirect.comnih.gov
Genomics-Informed Pathway Discovery and Engineering
A foundational step in metabolic pathway optimization is the analysis of the producer organism's genome. High-throughput sequencing and comparative genomics can reveal the genes encoding the enzymes responsible for alkaloid biosynthesis. frontiersin.org In many cases, these genes are organized in biosynthetic gene clusters (BGCs), which simplifies their identification and functional characterization.
For instance, in the biosynthesis of the antibiotic gentamicin, whole-genome sequencing was instrumental in identifying the complete set of genes involved in its production. nih.gov This genomic information allows for targeted genetic modifications, such as the overexpression of rate-limiting enzymes or the knockout of competing pathways that divert precursors away from the desired product.
Illustrative Genomic Targets for Alkaloid Biosynthesis Optimization
| Target Gene Class | Engineering Strategy | Expected Outcome |
|---|---|---|
| Pathway-specific enzymes | Overexpression | Increased metabolic flux towards the final product |
| Competing pathway enzymes | Gene knockout/knockdown | Increased availability of precursors for the target pathway |
| Transcriptional regulators | Overexpression or knockout | Up or down-regulation of the entire biosynthetic pathway |
Transcriptomic and Proteomic Approaches to Identify Regulatory Bottlenecks
Transcriptomics (via RNA-seq) and proteomics provide dynamic snapshots of gene expression and protein abundance under different conditions. By comparing high-yield and low-yield strains or different developmental stages of a plant, researchers can pinpoint genes and enzymes that are critical for efficient this compound production.
Co-expression analysis, a common transcriptomic tool, has been successfully used to identify novel enzymes in the biosynthetic pathways of various alkaloids. maxapress.comnih.gov Genes that show a similar expression pattern to known pathway genes are strong candidates for involvement in the same pathway. Proteomic analyses can further validate these findings by confirming the presence and abundance of the corresponding enzymes.
Metabolomic Profiling for Pathway Elucidation and Bottleneck Identification
Metabolomics involves the comprehensive analysis of all small-molecule metabolites within a biological system. This approach is crucial for identifying pathway intermediates and understanding the metabolic state of the cell. By analyzing the metabolome of genetically modified strains, researchers can directly observe the effects of their interventions.
For example, the accumulation of a specific intermediate in a knockout mutant can confirm the function of the deleted gene. nih.gov Conversely, a decrease in a particular metabolite upon overexpression of an enzyme can indicate that it is a substrate for that enzyme. Untargeted metabolomics can also lead to the discovery of previously unknown side products and competing pathways.
Application of Multi-Omics in Alkaloid Production Enhancement
| Omics Technology | Application | Key Insights Gained |
|---|---|---|
| Genomics | Identification of biosynthetic genes and clusters. | Complete pathway mapping and targets for genetic engineering. |
| Transcriptomics | Analysis of gene expression under different conditions. | Identification of regulatory genes and rate-limiting steps. |
| Proteomics | Quantification of enzyme levels. | Confirmation of gene expression and identification of post-translational modifications. |
| Metabolomics | Profiling of pathway intermediates and final products. | Direct measurement of metabolic flux and identification of bottlenecks. |
The integration of these omics datasets provides a comprehensive, systems-level understanding of the metabolic network. nih.govsemanticscholar.org This knowledge is invaluable for the rational design of metabolic engineering strategies aimed at maximizing the production of this compound. Future research will likely focus on applying these powerful techniques to unravel the specific biosynthetic pathway of this compound and to engineer high-producing cell factories for its sustainable and cost-effective production.
Biosynthetic Pathways and Chemotaxonomic Implications
Elucidation of Gentianidine Biosynthesis Pathways
The formation of this compound in plants involves a series of intricate biochemical reactions, beginning with precursor molecules derived from the secoiridoid pathway.
Identification of Precursor Molecules: Secoiridoid-derived Alkaloids
This compound is classified as a secoiridoid-derived alkaloid. diva-portal.org The biosynthesis of these alkaloids originates from the iridoid pathway, which produces monoterpenoids with a characteristic cyclopentane[c]pyran skeleton. diva-portal.org A key step in the formation of secoiridoids is the cleavage of the C7-C8 bond of the iridoid ring, resulting in a 5,9-diethylpyran skeleton. diva-portal.org
Recent studies have proposed that this compound, along with other alkaloids like gentianine (B154114) and gentianol, are transformation products of secoiridoids. semanticscholar.orgacs.orgnih.gov These transformations can occur under nitrogenous conditions within the plant. semanticscholar.orgnih.gov The biosynthesis is thought to proceed through key intermediates such as 5-Hydroxy-deglycosylsecologanate, which itself can be synthesized via multiple pathways. acs.org While this intermediate has not been directly identified in plants, its existence is inferred from the structures of the resulting alkaloids. acs.org The initial precursors for the entire pathway are isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), which are produced through the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathways. nih.gov These foundational molecules enter the terpenoid backbone biosynthesis pathway, which ultimately leads to the formation of secoiridoids and subsequently, this compound. nih.gov It is important to note that some monoterpenoid alkaloids, including this compound, are considered by some researchers to be potential artifacts that arise during the isolation process from secoiridoid glycosides like gentiopicroside. amu.edu.aziaees.org
Characterization of Enzymatic Steps and Associated Gene Clusters
The enzymatic machinery responsible for the conversion of secoiridoids to this compound is an area of ongoing research. While the complete enzymatic cascade and the specific genes involved in this compound biosynthesis have not been fully elucidated, studies on related compounds provide valuable insights. For instance, the biosynthesis of gentamicin (B1671437), another complex aminocyclitol antibiotic, involves a gene cluster responsible for its formation. nih.gov The discovery of this gene cluster in Micromonospora echinospora was the first report of a gene cluster involved in the biosynthesis of a 4,6-disubstituted aminocyclitol antibiotic. nih.gov
The process of creating new antibiotic analogs often involves enzymatic synthesis. frontiersin.orgresearchgate.netresearchgate.net For example, the enzyme GenN, involved in gentamicin biosynthesis, has been shown to catalyze 3″-N-methylation in other aminoglycosides, demonstrating the potential for enzymatic modification. frontiersin.org Similarly, the GenB3 enzyme, which is dependent on pyridoxal-5′-phosphate, is known to catalyze a crucial dideoxygenation step in gentamicin biosynthesis. nih.gov While these examples are from microbial systems, they highlight the types of enzymatic reactions and gene clusters that are likely involved in the biosynthesis of complex natural products like this compound in plants. The evolution of specialized metabolic pathways in plants often involves the expansion of gene families, such as transferases, which contribute to chemical diversity. frontiersin.org Further research into the transcriptomes of this compound-producing plants is needed to identify the specific enzymes and gene clusters responsible for its synthesis. nih.gov
Chemo-systematic and Chemo-taxonomic Studies of this compound
The presence and distribution of this compound and other secondary metabolites serve as chemical markers in plant classification and in understanding evolutionary relationships. researchgate.netnih.gov
Distribution of this compound Across Gentiana Genera and Related Plant Families
This compound is a characteristic alkaloid found within the genus Gentiana, which belongs to the family Gentianaceae. humanjournals.commedkoo.comrutgers.edu This genus comprises approximately 360 species distributed in temperate regions of Asia, Europe, and the Americas. rutgers.eduwikipedia.org Phytochemical investigations have confirmed the presence of this compound in various Gentiana species, including Gentiana macrophylla and Gentiana olivieri. researchgate.nethumanjournals.com
Beyond the Gentiana genus, secoiridoid alkaloids, the precursors to this compound, have been identified in several other plant families, including Apocynaceae, Loganiaceae, and Rubiaceae. dokumen.pub For example, gentianine, a related alkaloid, has been found in Erythraea centaurium (Gentianaceae). dokumen.pub The presence of these alkaloids in these families suggests a shared biosynthetic capability.
Correlation of this compound Presence with Plant Evolutionary Relationships
The distribution of chemical compounds like this compound provides valuable data for chemotaxonomy, which uses chemical characters to understand the systematic classification and evolutionary history of plants. nih.govnih.gov The occurrence of similar or identical secondary metabolites in different taxa can indicate a close evolutionary relationship. nih.gov
The presence of this compound and its secoiridoid precursors across the Gentianaceae, Apocynaceae, Loganiaceae, and Rubiaceae families supports the established phylogenetic relationships among these families within the order Gentianales. diva-portal.orgscribd.com Chemotaxonomic studies, which combine chemical profiling with morphological and DNA data, are crucial for resolving complex evolutionary relationships. nih.govnih.govcropscipublisher.comnumberanalytics.comresearchgate.net The unique chemical signature of a plant, including the presence of alkaloids like this compound, can be used as a marker to differentiate species and understand their evolutionary divergence. researchgate.net The study of iridoid glycosides, the broader class to which this compound precursors belong, has been highlighted as a valuable tool for the chemotaxonomic differentiation of Gentiana species. researchgate.net
Structural Characterization and Spectroscopic Analysis
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation.pakbs.orgresearchgate.netdiva-portal.orgnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules like Gentianidine. pakbs.orgresearchgate.netdiva-portal.orgnih.gov It provides detailed information about the carbon-hydrogen framework of the molecule.
One-dimensional NMR techniques, such as ¹H-NMR and ¹³C-NMR, have been instrumental in identifying the different types of protons and carbons present in the this compound molecule. pakbs.org The ¹H-NMR spectrum of this compound displays characteristic signals corresponding to its pyridinone and lactone ring protons. pakbs.org Similarly, the ¹³C-NMR spectrum reveals the chemical shifts of all nine carbon atoms in the structure. pakbs.org
Two-dimensional (2D) NMR experiments, including HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and COSY (Correlation Spectroscopy), have been employed to establish the connectivity between protons and carbons, as well as adjacent protons, respectively. nih.gov These experiments have been crucial in assembling the complete molecular structure of this compound. nih.gov
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Atom No. | ¹H Chemical Shift (δ) ppm | ¹³C Chemical Shift (δ) ppm |
|---|---|---|
| 1 | 9.16 (1H, s) | 151.4 (s) |
| 3 | 8.85 (1H, s) | 150.4 (s) |
| 4 | - | 121.0 (s) |
| 5 | - | 148.0 (s) |
| 6 | 3.10 (2H, t, J=8.0 Hz) | 25.2 (t) |
| 7 | 4.60 (2H, t) | 67.9 (t) |
| 8 | 6.70 (1H, dd, J=4.0 Hz) | 131.1 (q) |
| 9 | - | 127.8 (s) |
| 10 | 5.80 (2H, d, J=2.0 Hz) | 120.8 (d) |
| 11 | - | 164.0 (s) |
Data sourced from studies on this compound isolated from Gentiana olivieri. pakbs.org*
Stereochemical Assignments and Conformational Analysis via NMR
While this compound itself is not chiral, NMR techniques are powerful tools for determining the stereochemistry and conformation of related and more complex natural products. For instance, in the analysis of rearrangement products from secoiridoids in Gentiana macrophylla, which are structurally related to this compound, ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments have been used to determine the relative stereochemistry of chiral centers. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis.pakbs.orgresearchgate.netmdpi.com
High-Resolution Mass Spectrometry (HRMS) has been pivotal in confirming the elemental composition of this compound. pakbs.orgresearchgate.netmdpi.com This technique measures the mass-to-charge ratio of an ion with very high precision, allowing for the unambiguous determination of its molecular formula. For this compound, HRMS data confirms the molecular formula as C₉H₉NO₂. tmrjournals.comtmrjournals.com The fragmentation pattern observed in the mass spectrum provides further structural information, corroborating the connectivity of the atoms within the molecule.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Found m/z | Molecular Formula |
|---|---|---|---|
| [M]⁺ | 163.0633 | 163.17 | C₉H₉NO₂ |
Data based on information for this compound. tmrjournals.commedkoo.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for the structural analysis of this compound.
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound shows characteristic absorption bands for a δ-lactone (around 1715 cm⁻¹), a conjugated double bond (around 1630 cm⁻¹), and a pyridine (B92270) group (around 1585 cm⁻¹). pakbs.org
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV spectrum of this compound exhibits a maximum absorption at approximately 218 nm, which is indicative of the presence of a pyridine ring. pakbs.org
Table 3: Spectroscopic Data (IR and UV-Vis) for this compound
| Spectroscopic Technique | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |
|---|---|---|
| IR | 1715 | δ-lactone |
| IR | 1630 | Conjugated double bond |
| IR | 1585 | Pyridine group |
| UV-Vis | 218 | Pyridine ring |
Data sourced from a study on bioactive alkaloids from Gentiana olivieri. pakbs.org*
Chiroptical Spectroscopy for Chirality Determination.researchgate.netacs.orgsemanticscholar.org
While this compound itself is achiral, chiroptical spectroscopy is a crucial technique for determining the absolute configuration of chiral molecules.
Electronic Circular Dichroism (ECD) spectroscopy is a powerful method for elucidating the absolute configuration of chiral natural products. researchgate.netacs.orgsemanticscholar.org This technique measures the differential absorption of left and right circularly polarized light. By comparing the experimental ECD spectrum of a chiral molecule with the theoretically calculated spectrum for different stereoisomers, the absolute configuration can be determined. researchgate.netacs.orgsemanticscholar.org For example, the absolute configurations of rearrangement products from secoiridoids, which are related to this compound, have been established using ECD calculations. acs.orgsemanticscholar.org
Optical Rotation Studies
Optical rotation is a key analytical technique for the characterization of chiral molecules, such as many natural products. It measures the rotation of plane-polarized light as it passes through a sample, providing information on the stereochemistry of the compound.
While specific optical rotation data for this compound itself is not extensively documented in publicly available research, studies on closely related derivatives provide valuable insights into the chiroptical properties of this class of compounds. Research on the enantiomers of 8-methyl-gentianadine, a derivative of this compound, has been reported. acs.orgsemanticscholar.orgnih.gov The separation of the racemic mixture of 8-methyl-gentianadine has yielded the individual enantiomers, (+)-(S)-8-methyl-gentianadine and (−)-(R)-8-methyl-gentianadine, each exhibiting distinct optical rotations. acs.orgsemanticscholar.org
The determination of the optical rotation for these derivatives was achieved using polarimetry, and the relationship between the absolute configuration (R/S) and the direction of rotation was established through electronic circular dichroism (ECD) calculations. acs.orgsemanticscholar.org This highlights the importance of stereochemistry in this family of molecules, as different enantiomers can exhibit different biological activities.
Table 1: Optical Rotation of 8-Methyl-Gentianadine Enantiomers
| Compound | Specific Rotation ([(\alpha)](_{\text{D}}^{20})) |
|---|---|
| (+)-(S)-8-methyl-gentianadine | Data not precisely quantified in the provided search results |
| (−)-(R)-8-methyl-gentianadine | Data not precisely quantified in the provided search results |
Note: While the specific rotation values were determined, they are not numerically specified in the cited literature abstracts. The signs (+) and (-) indicate dextrorotatory and levorotatory properties, respectively.
X-ray Crystallography for Solid-State Structure Determination
Despite the utility of this technique in structural elucidation, there is currently no publicly available X-ray crystallographic data for the parent compound, this compound. While crystal structures for various other pyridine and pyranone derivatives have been determined, a specific crystal structure for this compound has not been reported in the surveyed scientific literature. mdpi.comscielo.org.mx The determination of the crystal structure of this compound would be a valuable contribution to the field, providing definitive insights into its solid-state conformation and intermolecular interactions.
Table 2: X-ray Crystallography Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Not available |
| Space Group | Not available |
| Unit Cell Dimensions | Not available |
| a (Å) | Not available |
| b (Å) | Not available |
| c (Å) | Not available |
| (\alpha) (°) | Not available |
| (\beta) (°) | Not available |
| (\gamma) (°) | Not available |
| Volume (ų) | Not available |
| Z | Not available |
Note: As of the latest available data, the single-crystal X-ray structure of this compound has not been determined.
Pharmacological Mechanisms of Action: in Vitro and Preclinical Research
Investigation of Molecular Targets and Ligand-Receptor Interactions
Adrenergic Receptor Modulation Studies
Gentianidine, a natural alkaloid, has been identified for its potential to modulate adrenergic receptors, which are key in regulating cardiovascular function. medkoo.com Adrenergic receptors are a class of G protein-coupled receptors that are targets of catecholamines, including norepinephrine (B1679862) and epinephrine. The modulation of these receptors can influence physiological processes such as heart rate, myocardial contractility, and vascular tone. medkoo.comnih.gov
Studies suggest that the antihypertensive properties of this compound may be linked to its interaction with these receptors. medkoo.com While the precise nature of this modulation is still under investigation, it is hypothesized that this compound may act as either an agonist or antagonist at specific adrenergic receptor subtypes, leading to its observed physiological effects. For instance, stimulation of β-adrenergic receptors can lead to vasodilation and a decrease in blood pressure. nih.gov The interaction with α-adrenergic receptors is also a possibility, which could contribute to its effects on vascular tone. nih.gov Further research is necessary to fully elucidate the specific receptor subtypes involved and the downstream signaling pathways activated by this compound.
Enzyme Inhibition Kinetics and Mechanism Studies, including Aldose Reductase
This compound has been investigated for its inhibitory effects on various enzymes, with a particular focus on aldose reductase. medkoo.com Aldose reductase is a critical enzyme in the polyol pathway, which becomes particularly active during periods of hyperglycemia. plos.orgopenmedicinalchemistryjournal.com This pathway converts glucose to sorbitol, and the accumulation of sorbitol in tissues is a major contributing factor to the development of diabetic complications such as neuropathy, retinopathy, and nephropathy. plos.orgopenmedicinalchemistryjournal.com
The inhibition of aldose reductase by natural compounds is a well-explored therapeutic strategy for managing diabetic complications. plos.org Kinetic studies are essential to understand the nature of this inhibition. Different models of enzyme inhibition, such as competitive, noncompetitive, uncompetitive, and mixed-type inhibition, can be determined through kinetic analysis. nih.gov For example, studies on other natural compounds have shown that they can act as noncompetitive or mixed inhibitors of aldose reductase. plos.org
In the case of this compound, it is believed to inhibit aldose reductase, which may contribute to its potential antidiabetic applications. medkoo.com The specific kinetics of this inhibition, including the determination of its inhibition constant (Ki) and the type of inhibition, are crucial for understanding its mechanism of action and therapeutic potential.
Table 1: Investigated Enzyme Inhibition by this compound
| Enzyme Target | Potential Therapeutic Application | Implied Mechanism |
|---|
Protein-Ligand Interaction Analysis
The interaction between a small molecule like this compound and its protein targets, such as receptors and enzymes, is fundamental to its pharmacological activity. Protein-ligand interaction analysis aims to characterize the non-covalent forces that govern the binding of a ligand to a protein's binding site. volkamerlab.org These interactions can include hydrogen bonds, hydrophobic interactions, electrostatic interactions, and van der Waals forces. embl.de
Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for studying these interactions at an atomic level. mdpi.complos.org These techniques can predict the binding pose of a ligand within the active site of a protein and estimate the binding affinity. plos.org The analysis of these interactions can reveal key amino acid residues that are crucial for binding and can guide the design of more potent and selective molecules. mdpi.com
Mass spectrometry is another valuable technique for studying protein-ligand interactions, as it can determine the stoichiometry and dissociation constants of these complexes. nih.gov For this compound, a detailed analysis of its interactions with targets like adrenergic receptors and aldose reductase would provide a deeper understanding of its structure-activity relationship and mechanism of action. medkoo.comnih.gov
Cellular and Subcellular Modulatory Effects
Modulation of Intracellular Signaling Cascades, including Inflammatory Pathways (e.g., NF-κB, Nrf-2)
This compound has been implicated in the modulation of key intracellular signaling pathways involved in inflammation, such as the nuclear factor-kappa B (NF-κB) and the nuclear factor erythroid 2-related factor 2 (Nrf2) pathways. tmrjournals.com These pathways are critical regulators of the cellular response to stress, inflammation, and oxidative damage. nih.govfrontiersin.org
The NF-κB pathway is a central mediator of inflammation. nih.gov Its activation leads to the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules. Inhibition of the NF-κB pathway is a major target for anti-inflammatory therapies. Some natural compounds have been shown to suppress NF-κB activation. nih.gov
The Nrf2 pathway is the primary regulator of the endogenous antioxidant response. nih.govintec.edu.do Activation of Nrf2 leads to the expression of a battery of antioxidant and cytoprotective genes. intec.edu.do There is significant crosstalk between the Nrf2 and NF-κB pathways; activation of Nrf2 can often lead to the suppression of NF-κB activity, thus linking the antioxidant and anti-inflammatory responses. frontiersin.orgnih.gov
Research suggests that compounds from Gentiana species can modulate these pathways. tmrjournals.com For instance, gentiopicroside, another compound from this genus, has been shown to attenuate inflammation by modulating the NF-κB pathway. tmrjournals.com It is plausible that this compound exerts its anti-inflammatory effects through similar mechanisms, potentially by activating the Nrf2 pathway and consequently inhibiting NF-κB signaling.
Table 2: Key Inflammatory Signaling Pathways Modulated by Natural Compounds
| Signaling Pathway | Cellular Function | Effect of Modulation |
|---|---|---|
| NF-κB (nuclear factor-kappa B) | Pro-inflammatory gene expression. nih.gov | Inhibition leads to reduced inflammation. nih.gov |
Antioxidant Mechanisms at the Cellular Level
The antioxidant properties of natural compounds can be attributed to various mechanisms at the cellular level. These mechanisms include the direct scavenging of reactive oxygen species (ROS), the chelation of transition metals that can catalyze free radical formation, and the enhancement of endogenous antioxidant defense systems. frontiersin.orgmdpi.com
Direct ROS scavenging involves the donation of an electron or hydrogen atom from the antioxidant molecule to a free radical, thereby neutralizing it. researchgate.net The structural features of a compound, such as the presence of phenolic hydroxyl groups, are often important for this activity. frontiersin.org
Indirect antioxidant effects are often mediated through the activation of signaling pathways like the Nrf2-ARE (antioxidant response element) pathway. intec.edu.do By activating Nrf2, compounds can increase the cellular production of antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase. intec.edu.doresearchgate.net This upregulation of the cell's own defense machinery provides a more sustained protection against oxidative stress.
Given that this compound is found in plants known for their antioxidant properties, it is likely that it contributes to these effects. tmrjournals.com Its potential to modulate the Nrf2 pathway suggests that it may act as an indirect antioxidant, bolstering the cell's capacity to handle oxidative stress. intec.edu.do
Antimicrobial Action: Inhibition of Bacterial Growth and Biofilm Formation (In Vitro)
This compound has demonstrated notable antimicrobial effects in laboratory settings. Research indicates that this pyridine (B92270) alkaloid can inhibit the growth of various bacteria. issuhub.com The formation of biofilms, which are communities of microorganisms that adhere to surfaces and are notoriously resistant to antibiotics, is a significant challenge in treating infections.
Studies on related compounds and extracts containing this compound have shown an ability to disrupt and prevent biofilm formation. For instance, sub-MIC (Minimum Inhibitory Concentration) concentrations of certain antibiotics have been shown to have varied effects on biofilm formation, in some cases inhibiting it and in others stimulating it, depending on the concentration and the bacterial strain. iranpath.org The efficacy of antimicrobial agents can be significantly reduced when bacteria are in a biofilm state, with the MIC potentially increasing by 100 to 1000 times. iranpath.org
The mechanism of biofilm inhibition can be multifaceted, including the disruption of the extracellular polymeric substance (EPS) that forms the biofilm matrix and interference with bacterial communication systems like quorum sensing. nih.govfrontiersin.org While direct studies on this compound's specific role in these processes are emerging, the broader context of plant-derived alkaloids suggests a promising area of investigation.
Interactive Table: In Vitro Antimicrobial and Biofilm Inhibition Studies
| Bacterial Strain | Inhibitory Action | Key Findings | Reference |
| Pseudomonas aeruginosa | Varied effects on biofilm formation with sub-MIC concentrations of gentamicin (B1671437). | 46.4% of isolates showed decreased biofilm formation, while 31.3% showed an increase. | iranpath.org |
| Staphylococcus aureus | Gentamicin promoted biofilm biomass. | High concentrations of gentamicin did not effectively kill S. aureus in intact biofilms. | nih.gov |
| Agrobacterium tumefaciens | Inhibition of biofilm formation by cinnamaldehyde (B126680) derivatives. | 4-nitro and 4-chloro cinnamaldehyde significantly inhibited biofilm formation. | frontiersin.org |
Other Cellular Response Modulations
Beyond its antimicrobial properties, this compound and related plant extracts have been observed to modulate other cellular responses. Research on Gentiana asclepiadea extracts, which contain various biologically active compounds, has shown they can modulate the adaptive response of human lymphocytes to DNA damage induced by zeocin, a radiomimetic antibiotic. researchgate.net These extracts were found to enhance the adaptive response and decrease DNA damage, suggesting a protective effect at the cellular level. researchgate.net
Preclinical Efficacy Studies in Animal Models
Preclinical studies using animal models provide crucial insights into the potential therapeutic effects of compounds like this compound in a living system. These models aim to mimic human diseases and conditions to evaluate the efficacy and mechanisms of new treatments. pharmaron.comnih.gov
In Vivo Models of Inflammation and Pain
The anti-inflammatory and analgesic potential of substances is often first evaluated in animal models. Common models include carrageenan-induced paw edema, which assesses acute inflammation, and various models of neuropathic and chronic pain. pharmaron.comscielo.br Studies on extracts from Gentiana olivieri, a plant known to contain this compound, have demonstrated anti-inflammatory and analgesic effects in such models. nih.gov For example, research has shown that these extracts can reduce inflammation and pain responses, indicating a potential therapeutic application for inflammatory conditions.
Preclinical Models of Metabolic Disorders, including Diabetic Complications
Animal models are instrumental in studying metabolic disorders like diabetes and its complications, such as neuropathy, retinopathy, and nephropathy. nih.govnih.gov Rodent models, including those with diet-induced or genetically predisposed diabetes, are commonly used to investigate the efficacy of new therapeutic agents. nih.govresearchgate.net Research into plant extracts containing compounds like this compound has shown potential in mitigating some diabetic complications in these preclinical settings. For instance, studies have explored the effects on blood glucose levels and markers of oxidative stress associated with diabetes. nih.gov
Neurobiological Research in Preclinical Models (e.g., Antidepressant-like Effects)
The neurobiological effects of natural compounds are a growing area of research. Animal models of depression, such as the chronic mild stress model, are used to evaluate the antidepressant-like effects of new substances. researchgate.net An ethanol (B145695) extract of Gentiana olivieri, containing this compound, was investigated for its antidepressant effects in a chronic mild stress-induced rat model. nih.govresearchgate.net The study found that the extract significantly improved behavioral and biochemical markers associated with depression, such as restoring normal sucrose (B13894) consumption and modulating levels of neurotransmitters and stress hormones. researchgate.net These findings suggest that this compound may contribute to the observed antidepressant-like activity by influencing monoaminergic systems, and antioxidant and inflammatory pathways. nih.govresearchgate.net
Interactive Table: Preclinical Neurobiological Research Findings
| Model | Compound/Extract | Key Findings | Reference |
| Chronic Mild Stress (Rat) | Gentiana olivieri ethanol extract | Improved sucrose consumption, restored corticosterone (B1669441) and proinflammatory cytokine levels, increased serotonin (B10506) and noradrenaline in the hippocampus. | researchgate.net |
Immunomodulatory Activity in Preclinical Systems
The immune system plays a critical role in health and disease, and compounds that can modulate its activity are of great interest. The immunomodulatory properties of an 80% ethanol extract and a butanol fraction of Gentiana olivieri were studied in Balb/C mice. nih.gov The results indicated a potentiation of both cellular and humoral immune responses. nih.gov The butanol fraction, in particular, was found to be highly effective at stimulating the immune system in these experimental models. nih.gov This suggests that this compound, as a component of this plant, may contribute to these immunomodulatory effects.
Cardioprotective and Hepatoprotective Investigations in Animal Models
Investigations into the specific cardioprotective and hepatoprotective effects of the isolated compound this compound in animal models are limited in publicly available scientific literature. Research on the Gentiana genus of plants, from which this compound is derived, indicates that various extracts possess significant liver and heart protective properties. However, these effects are often attributed to a complex interplay of multiple constituents rather than to this compound alone.
Hepatoprotective Research
Studies on various Gentiana species, such as Gentiana olivieri, have identified hepatoprotective activities. humanjournals.com However, research frequently attributes these effects to other compounds within the plant. For instance, the flavone-c-glycoside, isoorientin (B1672268), also found in Gentiana olivieri, has been credited with the observed anti-inflammatory, gastroprotective, and hepatoprotective effects. humanjournals.comresearchgate.net Similarly, other components like gentiopicroside, swertiamarin, and sweroside (B190387) are noted for their roles in protecting and stimulating the liver. bioresearch.romdpi.com
Animal models of liver injury, often induced by toxins like carbon tetrachloride (CCl4), are commonly used to evaluate the efficacy of extracts from Gentiana species. researchgate.net In these studies, the plant extracts have been shown to significantly lower elevated serum levels of liver enzymes such as alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST), and reduce oxidative stress. researchgate.net While this compound is a known alkaloid component of these plants, its specific contribution to these hepatoprotective outcomes has not been isolated and detailed in the reviewed studies. humanjournals.comresearchgate.net
Cardioprotective Research
The cardioprotective potential of Gentiana species is also an area of study, with research pointing towards benefits such as hypotensive effects. researchgate.net Reviews of medicinal plants from the Gentiana genus mention their potential use in managing vascular diseases due to anti-inflammatory, antioxidant, and anti-proliferative effects. researchgate.net
The alkaloids this compound and the related compound gentianine (B154114), found in Gentiana olivieri, have been associated with hypotensive activity in rats. researchgate.net Gentianine has also been shown to suppress the production of pro-inflammatory cytokines like TNF-α and IL-6 in animal models, an action that could be relevant to mitigating inflammatory processes in cardiovascular conditions. researchgate.netresearchgate.net However, research focusing solely on this compound's role in cardioprotection, separate from other compounds in the plant extracts, is not extensively documented. The heart-protective effects of Gentiana macrophylla flowers, for example, are primarily linked to flavonoids such as isoorientin and isovitexin. tmrjournals.com
Due to the lack of specific data on isolated this compound in these areas, a detailed data table on its direct effects cannot be provided at this time. Research has more commonly focused on the synergistic effects of the various phytochemicals present in Gentiana extracts.
Structure Activity Relationship Sar and Chemical Modification Studies
Rational Design Principles for Gentianidine Analogues
Following a comprehensive review of publicly available scientific literature, specific research detailing the rational design principles for the development of this compound analogues could not be identified. While the principles of rational drug design are widely applied in medicinal chemistry for the development of analogues of various natural products, dedicated studies outlining this approach for this compound, including the strategic considerations for structural modifications to enhance biological activity, are not presently documented in the reviewed sources.
Synthetic Strategies for this compound Derivatives
Detailed synthetic strategies focused on the chemical modification of this compound to produce a library of derivatives are not extensively reported in the available scientific literature. The following subsections reflect the absence of specific research in these areas.
Modification of the Pyrano-Pyridinone Core
No specific studies were found that describe the chemical modification of the central pyrano-pyridinone core of this compound. Research on the synthesis of derivatives through alterations of this heterocyclic system, such as ring-opening, ring-closure, or substitution on the core structure, is not available in the reviewed literature.
Introduction and Functionalization of Peripheral Side Chains
Information regarding the synthetic introduction and subsequent functionalization of peripheral side chains on the this compound scaffold is not documented in the reviewed scientific literature. Studies detailing the addition of various substituents to the this compound molecule to explore structure-activity relationships are not available.
Elucidation of Key Pharmacophoric Features Responsible for Biological Activity
A detailed elucidation of the key pharmacophoric features of this compound that are responsible for its biological activities has not been reported in the scientific literature. While pharmacophore modeling is a common approach to identify the essential structural motifs for biological interaction, such studies specifically focused on this compound are not present in the reviewed databases.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational Docking Studies
There is no information available in the public scientific literature regarding Quantitative Structure-Activity Relationship (QSAR) modeling or computational docking studies performed on this compound or its analogues. These computational methods, which are instrumental in understanding the relationship between the chemical structure and biological activity and in predicting the interaction of molecules with biological targets, have not been applied to this compound in any of the reviewed research.
Analytical Method Development and Quantification
Development of Robust Extraction and Purification Methods for Analytical Purposes
The isolation and purification of gentianidine for analytical use necessitate efficient extraction techniques from its natural sources, primarily plants of the Gentiana genus. The choice of solvent and extraction method significantly impacts the yield and purity of the obtained compound.
Extraction:
Solvent Selection: Due to the hydrophilic nature of many alkaloids, including iridoids which can be precursors or co-constituents with this compound, initial extraction is often performed with polar solvents. amu.edu.az Water, ethanol (B145695), methanol (B129727), or aqueous mixtures of these alcohols are commonly employed. amu.edu.azmdpi.comacademicjournals.orggoogle.com For instance, a 50% methanol solution can be used as an extractant. amu.edu.az The selection of the solvent system is critical as it influences which compounds are co-extracted with this compound. mdpi.com
Extraction Techniques: Common methods include maceration, sonication, and reflux extraction. academicjournals.orggoogle.comtmrjournals.com For example, dried and powdered plant material can be extracted with methanol under ultrasonication. tmrjournals.com Following extraction, the mixture is typically centrifuged to separate the supernatant containing the dissolved compounds from the solid plant material. tmrjournals.com
Purification:
Following initial extraction, a series of purification steps are required to isolate this compound from the complex mixture of co-extracted phytochemicals.
Liquid-Liquid Partitioning: This technique separates compounds based on their differential solubility in two immiscible liquid phases. For instance, an extract can be partitioned between an aqueous phase and a non-polar solvent like hexane (B92381) to remove lipids and other non-polar impurities. fao.org Subsequently, the aqueous phase can be extracted with a solvent of intermediate polarity, such as methylene (B1212753) chloride, to isolate the target alkaloids. fao.org
Column Chromatography: This is a fundamental purification technique.
Adsorption Chromatography: Stationary phases like silica (B1680970) gel or alumina (B75360) are used to separate compounds based on their polarity. fao.org For example, an extract can be passed through a silica gel column to separate this compound from other components. fao.org
Solid-Phase Extraction (SPE): SPE cartridges, such as C18 or strong cation-exchange (PCX) cartridges, offer a rapid and efficient method for sample cleanup and concentration. nih.govnih.govresearchgate.net The choice of SPE sorbent depends on the properties of this compound and the matrix. For instance, C18 SPE can be used to clean up urine samples before analysis. nih.gov
pH Adjustment: The basic nature of alkaloids like this compound can be exploited for purification. Adjusting the pH of the extract can alter the charge state of the molecule, influencing its solubility and interaction with chromatographic media. For example, after an initial acidic extraction, the pH can be adjusted to the alkaline range to facilitate further purification steps. researchgate.net
The combination of these methods allows for the preparation of this compound with sufficient purity for use as an analytical standard and for detailed scientific investigation.
Advanced Chromatographic Techniques for Purity Assessment and Quantification
Chromatography is an indispensable tool for the final purity assessment and precise quantification of this compound. chromtech.com High-performance liquid chromatography (HPLC) and its advanced variations are the most widely used techniques. ijpbs.comijnrd.org
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Trace Analysis
For the detection and quantification of this compound at very low concentrations, Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. researchgate.netlcms.cz This hyphenated technique offers exceptional sensitivity and selectivity. researchgate.netlcms.cz
UPLC systems utilize columns with smaller particle sizes (typically less than 2 µm), which results in higher resolution, faster analysis times, and improved sensitivity compared to conventional HPLC. When coupled with a mass spectrometer, it allows for the unambiguous identification and quantification of the target analyte, even in complex matrices.
Tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific precursor-to-product ion transitions for this compound. This specificity is crucial for trace analysis in biological and environmental samples where matrix interference can be a significant challenge. nih.govrsc.org For instance, a sensitive LC/MS/MS method was developed for the determination of gentamicin (B1671437) components in various biological matrices, demonstrating the power of this technique for trace-level quantification. nih.gov The development of such methods often involves optimizing the mobile phase composition and the mass spectrometer parameters to achieve the desired sensitivity and accuracy. nih.govnih.govresearchgate.net
Table 1: Example Parameters for UPLC-MS/MS Analysis
| Parameter | Setting |
|---|---|
| Column | Reversed-phase C18 or HILIC |
| Mobile Phase | Gradient elution with acetonitrile (B52724) and water (often with additives like formic acid or heptafluorobutyric acid) researchgate.net |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection | Multiple Reaction Monitoring (MRM) |
| Limit of Quantification (LOQ) | Can reach ng/g or ng/mL levels nih.govnih.gov |
Chiral Chromatography for Enantiomeric Purity Determination
This compound possesses chiral centers, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. gcms.cz Since enantiomers often exhibit different biological activities, it is critical to determine the enantiomeric purity of a this compound sample. chiralpedia.com Chiral chromatography is the primary technique used for this purpose. gcms.czchiralpedia.comsigmaaldrich.com
This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. gcms.czsigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of a wide range of chiral compounds. mdpi.com
The development of a chiral chromatographic method involves screening different CSPs and mobile phases to achieve optimal separation (enantioselectivity) and resolution. mdpi.com Supercritical fluid chromatography (SFC) with a chiral column is also emerging as a powerful "green" alternative for enantiomeric separations, often providing faster analysis times and higher efficiency. mdpi.com The goal is to develop a method that can accurately quantify the amount of each enantiomer present, often expressed as the enantiomeric excess (e.e.). chromatographyonline.com
Spectrophotometric and Electrochemical Methods for Quantification
While chromatographic methods are highly specific, spectrophotometric and electrochemical methods can offer simpler, more rapid, and cost-effective alternatives for the quantification of this compound, particularly in bulk samples or simple formulations. japsonline.comactamedicamarisiensis.ro
Spectrophotometric Methods:
UV-Visible spectrophotometry is based on the principle that a compound absorbs light at a specific wavelength. globalresearchonline.net Although some alkaloids have weak UV-absorbing chromophores, derivatization can be employed to enhance their detection. ijpbs.comactamedicamarisiensis.ro For compounds that lack a strong chromophore, indirect spectrophotometric methods can be developed. japsonline.comactamedicamarisiensis.roactamedicamarisiensis.ro This might involve forming a complex with another reagent that has a strong absorbance in the UV-Vis region. For example, a method for gentamicin quantification involved forming a complex with ninhydrin, which produces a colored product that can be measured spectrophotometrically. japsonline.com Another approach involved complexation with copper ions to enhance UV-Vis absorbance. actamedicamarisiensis.roactamedicamarisiensis.ro
The development of a spectrophotometric method requires determining the wavelength of maximum absorbance (λmax) for this compound or its derivative and establishing a calibration curve to relate absorbance to concentration according to the Beer-Lambert law. japsonline.comglobalresearchonline.netlongdom.org
Electrochemical Methods:
Electrochemical methods measure the current or potential generated by the oxidation or reduction of an electroactive analyte at an electrode surface. tcd.ieresearchgate.net These techniques are known for their high sensitivity and are suitable for analytes that can undergo electron transfer reactions. tcd.ie
Pulsed electrochemical detection (PED) coupled with liquid chromatography (LC-PED) has been successfully used for the analysis of compounds that are difficult to detect by other means, such as aminoglycosides. nih.govwaters.com This method eliminates the need for derivatization while providing high sensitivity and reproducibility. waters.com The development of an electrochemical method involves selecting an appropriate electrode material and optimizing the potential waveform to achieve a stable and sensitive response for this compound. nih.govzensorrd.com
Development of Standardization and Quality Control Methodologies for this compound-Containing Extracts
To ensure the consistency, quality, and efficacy of herbal products or preparations containing this compound, the development of robust standardization and quality control (QC) methodologies is essential. creative-diagnostics.comscribd.com This involves a multi-faceted approach that goes beyond the quantification of a single marker compound.
Key Components of a Quality Control Strategy:
Reference Standards: A well-characterized, highly purified this compound reference standard is fundamental for the accurate quantification and identification of the compound in extracts. nih.gov
Chromatographic Fingerprinting: HPLC and UPLC can be used to generate a characteristic chemical fingerprint of the extract. This fingerprint represents the complex mixture of phytochemicals present and can be used to assess the identity, purity, and consistency of different batches of the extract.
Purity Assessment: Methods to determine the presence of impurities, such as related alkaloids, degradation products, or contaminants, are a critical part of quality control. nih.gov This includes tests for heavy metals, microbial contamination, and residual solvents. creative-diagnostics.com
Method Validation: All analytical methods used for quality control must be thoroughly validated according to international guidelines (e.g., ICH Q2(R1)) to ensure they are accurate, precise, specific, linear, and robust. chromatographyonline.comjapsonline.com
By implementing a comprehensive quality control strategy that incorporates these elements, it is possible to ensure that this compound-containing extracts meet high standards of quality and consistency. creative-diagnostics.comwho.int
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Acetonitrile |
| Alumina |
| Amylose |
| Cellulose |
| Chloroform |
| Copper |
| Ethanol |
| Formic acid |
| This compound |
| Heptafluorobutyric acid |
| Hexane |
| Methanol |
| Methylene chloride |
| Ninhydrin |
| Silica gel |
Emerging Technologies and Future Research Directions Preclinical Focus
Integration of Omics Technologies for Comprehensive Biological Understanding
Omics technologies offer a holistic view of the molecular changes induced by a bioactive compound within a biological system. For a natural product like Gentianidine, integrating proteomics, metabolomics, and transcriptomics would be a powerful strategy to elucidate its mechanisms of action, identify its molecular targets, and discover potential biomarkers of its activity.
Proteomics, the large-scale study of proteins, is an indispensable tool for identifying the specific protein targets with which a small molecule like this compound interacts. frontiersin.orgresearchgate.net Techniques such as chemical proteomics can pinpoint both direct binding partners and off-target interactions, which is fundamental to understanding a compound's efficacy and predicting its behavior. frontiersin.org
In a preclinical setting, a typical proteomics workflow to study this compound would involve treating cultured cells or animal models and comparing the resulting protein expression profiles to untreated controls. Methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) or label-free quantification using mass spectrometry could reveal proteins that are significantly up- or down-regulated. frontiersin.org This approach helps to build a picture of the cellular pathways affected by the compound. frontiersin.org For example, a "PhenoTarget" approach could screen this compound against a panel of purified proteins to identify direct binding interactions via native mass spectrometry. nih.gov
Hypothetical Proteomics Data for this compound: A table illustrating the potential output from a quantitative proteomics experiment on cells treated with this compound.
Table 1: Illustrative Proteomic Profile of Cells Treated with this compoundMetabolomics analyzes the global profile of small-molecule metabolites in a biological system, offering a direct snapshot of its physiological state. nih.gov Applying metabolomics to this compound research would reveal how it alters cellular metabolism, which is often a key component of a drug's mechanism of action. mdpi.com Mass spectrometry and NMR-based metabolomics are powerful techniques used to identify and quantify hundreds of metabolites simultaneously. universiteitleiden.nl
By comparing the metabolomes of this compound-treated and control systems, researchers can identify metabolic pathways that are significantly perturbed. sangregorio.edu.ec For instance, alterations in amino acid, lipid, or glucose metabolism could point toward specific enzymatic targets or signaling cascades affected by the alkaloid. mdpi.com These altered metabolites can also serve as potential biomarkers to monitor the biological activity of this compound in preclinical models. nih.gov
Hypothetical Metabolomics Data for this compound: A table illustrating potential results from a metabolomics study.
Table 2: Illustrative Metabolite Changes in Response to this compoundTranscriptomics involves the study of the complete set of RNA transcripts produced by an organism. Technologies like RNA-sequencing (RNA-seq) provide a comprehensive view of how a compound like this compound might alter gene expression. plos.org Analyzing the differential expression of genes in response to this compound treatment can reveal the underlying genetic and molecular pathways being modulated. mdpi.comresearchgate.net
For example, a study on the medicinal plant Veratrum mengtzeanum used transcriptome profiling to identify genes involved in alkaloid biosynthesis. frontiersin.org A similar approach could be applied to cells or tissues treated with this compound to identify which genes and transcription factors respond to the compound. This information is crucial for understanding its mode of action and for discovering gene signatures that could predict response. helsinki.fi
Hypothetical Transcriptomics Data for this compound: A table illustrating potential gene expression changes identified through transcriptomics.
Table 3: Illustrative Gene Expression Profile Following this compound TreatmentNanotechnology-Based Delivery Systems for Preclinical Applications
Many natural products, including alkaloids, face challenges in preclinical development due to poor solubility, low stability, or inefficient delivery to target tissues. nih.govtandfonline.com Nanotechnology offers a powerful solution by encapsulating these compounds in nanocarriers, which can improve their pharmacokinetic properties and enable targeted delivery. dovepress.comresearchgate.net
The development of a drug delivery system for this compound would begin with the design and characterization of suitable nanocarriers. Common choices for delivering small molecules include polymeric nanoparticles (e.g., made from PLGA or chitosan) and liposomes. scholarsresearchlibrary.commdpi.commdpi.com The choice of material influences the carrier's stability, drug-loading capacity, and release profile. mdpi.com
Key characterization steps are essential to ensure the quality and predict the in vivo behavior of the formulated nanoparticles. scielo.br These include measuring particle size and polydispersity index (PDI) using dynamic light scattering, assessing surface charge via zeta potential, and examining morphology with electron microscopy. scholarsresearchlibrary.com Furthermore, determining the encapsulation efficiency (EE) and drug loading (DL) capacity is critical for quantifying how much this compound is successfully incorporated into the nanocarriers. scielo.br
Illustrative Nanocarrier Characteristics: A table summarizing typical characterization parameters for a hypothetical this compound-loaded nanocarrier.
Table 4: Example Physicochemical Properties of this compound-Loaded NanoparticlesA primary advantage of nanocarriers is the ability to achieve targeted delivery and controlled release. dovepress.com In preclinical models, this can be accomplished through passive or active targeting. Passive targeting relies on the enhanced permeability and retention (EPR) effect, where nanoparticles preferentially accumulate in tumor tissues due to leaky vasculature. tandfonline.com
Active targeting involves functionalizing the nanoparticle surface with ligands (e.g., antibodies, peptides) that bind to specific receptors overexpressed on target cells. This strategy can significantly increase the concentration of the drug at the desired site of action, enhancing efficacy while minimizing systemic exposure. mdpi.com
Furthermore, nanocarriers can be engineered for controlled release, where the encapsulated this compound is released over a prolonged period or in response to specific triggers like pH or enzymes present in the target microenvironment. scholarsresearchlibrary.comresearchgate.net In vitro release studies, often using dialysis methods under different pH conditions, are performed to predict the release kinetics in vivo. bibliotekanauki.pl These advanced delivery systems hold the promise of maximizing the therapeutic potential of natural alkaloids like this compound in various preclinical disease models. dovepress.comnih.gov
Chemical Ecology and Ecological Role of this compound
The chemical ecology of this compound, a pyridine-type alkaloid, is intrinsically linked to the survival and competitive strategies of the plants that produce it, primarily species within the Gentiana genus. Like many plant secondary metabolites, this compound is not involved in primary growth and development but plays a crucial role in mediating interactions between the plant and its environment. These interactions are fundamental to the plant's ability to defend itself against natural enemies and to compete with neighboring flora.
Role in Plant Defense Mechanisms and Herbivore Deterrence
Plants have evolved a sophisticated arsenal (B13267) of chemical defenses to protect themselves from a wide array of herbivores. jpe.ac.cn Secondary metabolites, including alkaloids, are a primary component of this defense system. nih.gov These compounds can act as toxins, growth inhibitors, or feeding deterrents. nih.govnih.gov this compound, as a member of the alkaloid class of compounds, is thought to contribute significantly to the defense of Gentiana species.
The primary mechanism by which this compound and related alkaloids are believed to deter herbivory is through their bitter taste and potential toxicity. dokumen.pub Many herbivorous insects and mammals have evolved the ability to detect bitter compounds as a signal of potential toxicity, leading them to avoid plants containing these substances. nih.gov The presence of this compound in the leaves, stems, and roots of Gentiana species would make these tissues unpalatable to generalist herbivores.
While specific studies quantifying the deterrent effect of isolated this compound are limited, research on other alkaloids demonstrates a clear dose-dependent feeding deterrent response in insects. For instance, studies on the gypsy moth larvae (Lymantria dispar) have shown that various alkaloids can significantly reduce feeding, with different alkaloids exhibiting different potency levels (ED50 values). nih.gov It is plausible that this compound exerts a similar antifeedant effect on herbivores that attempt to consume Gentiana plants. The concentration of this compound and other defensive alkaloids can vary between different plant parts and may increase in response to herbivore damage, a phenomenon known as induced defense.
Table 1: Illustrative Feeding Deterrence of this compound Against a Generalist Herbivore
| Concentration (mM) | Feeding Reduction (%) |
| 0.1 | 15 |
| 0.5 | 35 |
| 1.0 | 58 |
| 5.0 | 85 |
| 10.0 | 95 |
| Note: This table is illustrative, based on typical dose-response curves for plant alkaloids against generalist insect herbivores, as specific quantitative data for this compound was not available in the reviewed literature. The data represents a hypothetical scenario where increasing concentrations of this compound lead to a greater reduction in feeding. |
Allelopathic Effects and Interspecies Chemical Communication
Allelopathy is a biological phenomenon where one plant inhibits the growth of another through the release of chemical compounds into the environment. oup.comfrontiersin.org These "allelochemicals" can be released from various parts of the plant, including roots, leaves, and stems, and can affect the germination, growth, and development of neighboring plants. oup.com This chemical interference is a key aspect of plant-plant competition and plays a significant role in structuring plant communities. researchgate.net
Alkaloids are one of the major classes of compounds implicated in allelopathic interactions. oup.com Research has shown that plant communities containing Gentiana species can exert strong allelopathic effects. For example, a native herbaceous community that includes Gentiana manshurica has been shown to have a significant inhibitory effect on the growth of other plant species. jpe.ac.cn While the specific contribution of this compound to this effect has not been isolated, its presence as a key alkaloid in Gentiana suggests a likely role.
The allelopathic potential of plant extracts is often concentration-dependent, with higher concentrations of extracts leading to greater inhibition of seed germination and seedling growth in competing plant species. mdpi.compjoes.com Studies on Gentiana species have demonstrated that their extracts can reduce the germination rate and retard the growth of both plumule and radicle of other plants. researchgate.net For instance, aqueous extracts from Gentiana straminea have been found to have an inhibitory allelopathic effect on the seed germination and seedling growth of selected forage plants. researchgate.net
Table 2: Allelopathic Effects of Gentiana Aqueous Extract on Seed Germination of a Competing Plant Species
| Extract Concentration (%) | Germination Rate (%) | Mean Germination Time (days) | Radicle Length Inhibition (%) |
| 0 (Control) | 95 | 3.2 | 0 |
| 10 | 78 | 4.1 | 15 |
| 25 | 62 | 5.5 | 38 |
| 50 | 45 | 6.8 | 62 |
| 100 | 25 | 8.2 | 85 |
| Note: This table is based on findings from studies on the allelopathic effects of Gentiana species extracts on other plants. The data illustrates a typical inhibitory, dose-dependent response. |
Beyond direct inhibition, the release of this compound and other secondary metabolites into the soil can influence the microbial community in the rhizosphere, which in turn can have indirect effects on neighboring plants. This form of interspecies chemical communication is a complex and critical aspect of ecosystem dynamics.
Computational Drug Discovery and De Novo Design
The advent of powerful computational tools has revolutionized the field of drug discovery, offering new avenues for the exploration of natural products like this compound. dokumen.pub These in silico methods can accelerate the identification of new therapeutic uses for existing compounds and guide the design of novel, more effective analogues. nih.govresearchgate.net
Virtual Screening and Lead Optimization for Novel this compound Analogues
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. oup.complos.orgnih.gov This approach allows researchers to evaluate millions of compounds in silico, dramatically reducing the time and cost associated with traditional high-throughput screening. oup.com For a compound like this compound, virtual screening could be employed to predict its potential biological targets. By docking the 3D structure of this compound into the binding sites of a wide array of known therapeutic targets, researchers could generate a list of proteins with which it is likely to interact, suggesting potential new therapeutic applications. mdpi.comtjnpr.org
Once a promising "hit" compound like this compound is identified for a particular target, the process of lead optimization begins. nih.gov This involves the rational design and synthesis of analogues, or structurally similar molecules, with the aim of improving properties such as binding affinity, selectivity, and pharmacokinetic profile. nih.gov Computational chemistry plays a pivotal role in this process. By creating a virtual library of this compound analogues with various chemical modifications, researchers can use molecular docking and other simulation techniques to predict which changes are most likely to enhance the desired activity. nih.gov For example, modifications could be made to the pyridine (B92270) ring or its substituents to improve interactions with key amino acid residues in the target's binding pocket. This in silico analysis helps to prioritize the synthesis of the most promising analogues for further experimental testing. nih.gov
Table 3: Hypothetical Virtual Screening and Lead Optimization Workflow for this compound
| Step | Description | Computational Tools | Desired Outcome |
| 1. Target Identification | Virtual screening of this compound against a library of human protein structures. | Molecular Docking (e.g., AutoDock, Glide) | A ranked list of potential protein targets for this compound. |
| 2. Analogue Generation | In silico creation of a virtual library of this compound derivatives with diverse chemical modifications. | Molecular modeling software | A library of several thousand virtual this compound analogues. |
| 3. Analogue Screening | Docking of the analogue library into the binding site of the identified high-priority target. | High-Throughput Virtual Screening | Identification of analogues with predicted binding energies superior to the parent this compound. |
| 4. ADMET Prediction | In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the top-ranked analogues. | QSAR models, ADMET prediction software | Selection of analogues with a favorable drug-like profile for synthesis. |
| 5. Lead Optimization | Iterative cycle of design, in silico prediction, and synthesis of the most promising analogues. | Molecular Dynamics Simulations, Free Energy Calculations | A lead compound with optimized potency, selectivity, and pharmacokinetic properties. |
| Note: This table outlines a hypothetical workflow for the computational discovery and development of this compound-based drug candidates. |
Artificial Intelligence and Machine Learning Applications in this compound Research
Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative technologies in natural product drug discovery. cas.orgresearchgate.netfrontiersin.org These approaches can analyze vast and complex datasets to identify patterns that are not apparent to human researchers, thereby accelerating the discovery of new medicines. researchgate.netphcogrev.com
In the context of this compound research, machine learning models could be trained on large databases of natural products with known biological activities. nih.govbiorxiv.org By representing molecules as a set of numerical descriptors, these models can learn the relationship between a compound's structure and its activity. mdpi.com A trained model could then be used to predict the potential biological activities of this compound and its analogues, or to screen large virtual libraries for compounds with a desired activity profile. nih.gov For instance, a model trained on known antibacterial compounds could predict the likelihood of this compound analogues having antibacterial properties. researchgate.net
Furthermore, generative AI models can be used for de novo drug design. researchgate.net These models can learn the underlying principles of molecular structure and chemical bonding from a dataset of existing molecules. They can then be prompted to generate entirely new molecular structures that are optimized for a specific purpose, such as binding to a particular protein target with high affinity while maintaining drug-like properties. This approach could be used to design novel alkaloids, inspired by the this compound scaffold, but with enhanced therapeutic potential. The integration of AI and ML into the drug discovery pipeline promises to unlock the full therapeutic potential of natural products like this compound. cas.org
Q & A
Q. What validated methods are recommended for isolating Gentianidine from plant sources, and how can researchers address variability in yield?
Methodological Answer :
- Extraction Protocols : Use polar solvents (e.g., ethanol/water mixtures) for initial extraction, followed by chromatographic separation (e.g., HPLC with C18 columns). Validate purity via NMR and mass spectrometry .
- Yield Optimization : Conduct fractional factorial experiments to test solvent ratios, temperature, and extraction time. Include error bars in yield calculations to account for biological variability .
- Quality Control : Establish a reference standard (e.g., Sigma-Aldrich’s this compound) and cross-validate spectral data with published libraries .
Q. How should researchers design dose-response experiments to assess this compound’s in vitro bioactivity?
Methodological Answer :
- Range-Finding Trials : Perform preliminary experiments to identify non-toxic concentrations (e.g., MTT assay on cell lines). Use logarithmic dilution series (e.g., 0.1–100 µM) .
- Controls : Include positive controls (e.g., known inhibitors) and vehicle-only controls. Replicate experiments ≥3 times to ensure statistical power .
- Data Normalization : Express bioactivity as % inhibition relative to controls, with error bars representing SEM .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological mechanisms of this compound (e.g., anti-inflammatory vs. pro-apoptotic effects)?
Methodological Answer :
- Contextual Analysis : Compare study conditions (e.g., cell types, exposure time, concentration ranges). For example, pro-apoptotic effects may dominate at higher doses (>50 µM) .
- Pathway Mapping : Use transcriptomic (RNA-seq) or proteomic (LC-MS/MS) profiling to identify differentially expressed targets under varying conditions. Overlay results on KEGG/GO databases .
- Meta-Analysis : Systematically review existing literature using PRISMA guidelines. Apply statistical tests (e.g., Cochran’s Q) to assess heterogeneity .
Q. What experimental strategies mitigate confounding variables in this compound’s in vivo pharmacokinetic studies?
Methodological Answer :
- Animal Models : Use isogenic strains to minimize genetic variability. Document housing conditions (diet, circadian rhythm) .
- Analytical Validation : Employ LC-MS/MS with deuterated internal standards to quantify plasma/tissue concentrations. Report LOD/LOQ and matrix effects .
- Temporal Sampling : Collect blood/tissue at multiple timepoints (e.g., 0.5, 2, 8, 24 hrs) to model AUC and half-life. Use non-compartmental analysis (WinNonlin) .
Q. How can researchers integrate multi-omics data to elucidate this compound’s polypharmacology?
Methodological Answer :
- Data Generation :
- Validation : Prioritize hub nodes (e.g., AKT1, TNF-α) for siRNA knockdown or CRISPR-Cas9 editing. Confirm phenotype rescue via Western blot .
Data Analysis and Contradiction Management
Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent effects in heterogeneous cell populations?
Methodological Answer :
- Non-Parametric Tests : Use Kruskal-Wallis for non-normal distributions, followed by Dunn’s post-hoc test .
- Cluster Analysis : Apply hierarchical clustering (Euclidean distance) to group response patterns. Validate with silhouette scores .
- Outlier Handling : Predefine exclusion criteria (e.g., >3 SD from mean) and report excluded data points transparently .
Q. How should researchers address reproducibility challenges in this compound’s antioxidant assays (e.g., DPPH vs. FRAP discrepancies)?
Methodological Answer :
- Assay Selection : Justify choice based on mechanism (e.g., DPPH for radical scavenging, FRAP for reducing power). Avoid conflating results .
- Standardization : Use Trolox or ascorbic acid as reference standards across all assays. Report IC50 values with 95% confidence intervals .
- Inter-Lab Validation : Share protocols and raw data via repositories (e.g., Zenodo). Participate in ring trials with blinded samples .
Methodological Framework Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
